Propionate de phényle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenyl propionate derivatives involves various methodologies, including catalyzed hydromagnesation reactions and stereochemical considerations. For example, 2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid was synthesized using nickel(II) chloride or dichlorobis[η5-cyclopentadienyl]titanium catalysts, highlighting the role of catalysis in achieving high yields (Amano et al., 1986). Another study explored the stereochemical outcomes of synthesizing ethyl 2-chloro-3-hydroxy-3-phenyl-propionates through different reactions, demonstrating the impact of reaction conditions on product stereochemistry (Roux-Schmitt et al., 1970).

Molecular Structure Analysis

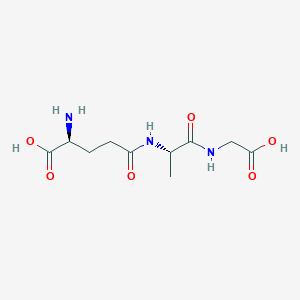

Molecular structure analyses of phenyl propionate derivatives provide insights into their configuration and potential reactivity. The crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, for instance, offered valuable information regarding its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Li et al., 2009).

Chemical Reactions and Properties

Phenyl propionate and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For example, the direct synthesis of phenyl carboxylates from phenols and carboxylic acids was achieved using triphenylphosphine and carbon tetrachloride, showcasing the compound's versatility in forming ester bonds (Hashimoto et al., 1981). Additionally, the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides highlighted the electrochemical properties of phenyl propionate derivatives (He et al., 2007).

Physical Properties Analysis

The physical properties of phenyl propionate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies focusing on these aspects are essential for determining the compound's suitability for various applications, although specific references to physical property analyses were not found in the provided research summaries.

Chemical Properties Analysis

The chemical properties of phenyl propionate, including reactivity with different chemical agents and conditions, have been extensively studied. The synthesis and anticancer activity of certain phenyl propionate derivatives demonstrated the compound's potential in medicinal chemistry, indicating its reactivity and functional group compatibility (El Rayes et al., 2019).

Applications De Recherche Scientifique

Croissance et développement des plantes

Le propionate de phényle est impliqué dans la voie des phénylpropanoïdes, qui est cruciale pour la croissance et le soutien structurel des plantes. Cette voie est responsable de la biosynthèse de composés qui contribuent à la rigidité des parois cellulaires des plantes et sont essentiels à la croissance et au développement des plantes .

Interactions plante-environnement

La voie des phénylpropanoïdes, où le this compound joue un rôle, est également importante pour les interactions plante-environnement. Elle aide les plantes à répondre à divers stimuli environnementaux, tels que les changements de lumière et la disponibilité des minéraux. Cette voie est impliquée dans les mécanismes de réponse au stress des plantes .

Mécanismes de défense des plantes

Les dérivés du this compound sont des médiateurs clés dans la défense des plantes contre les pathogènes et les herbivores. Ils sont impliqués dans la production de phytoalexines, de lignines et de tannins, qui sont des composés qui peuvent dissuader ou inhiber la croissance d'attaquants potentiels .

Production microbienne d'acide propionique

En fermentation microbienne, le this compound peut être un précurseur de la production d'acide propionique. L'acide propionique a des applications dans l'industrie alimentaire comme conservateur en raison de ses propriétés antimicrobiennes. Il est également utilisé dans les industries cosmétique, plastique et pharmaceutique .

Applications antimicrobiennes

Au-delà de son rôle dans la défense des plantes, le this compound possède des propriétés antimicrobiennes qui le rendent précieux pour une utilisation dans les produits de construction et de nettoyage. Sous forme de sel, il peut supprimer la croissance des moisissures sur les surfaces et inhiber la croissance de bactéries nocives comme Listeria monocytogenes .

Recherche sur les mécanismes de transport

Le this compound fait partie de la recherche sur les mécanismes de transport dans les plantes. Comprendre comment les phénylpropanoïdes sont distribués dans la cellule et entre les cellules peut conduire à une production plus efficace de ces métabolites, ce qui est important à la fois pour la science végétale fondamentale et les technologies agricoles appliquées .

Orientations Futures

The phenylpropanoid pathway, which phenyl propionate is a part of, is one of the most frequently investigated metabolic routes among secondary metabolites . The pathway has numerous physiological functions essential for plant growth and development, as well as plant-environment interactions . Future research may focus on the cross-membrane dynamics and intercellular communication of different branches from phenylpropanoid biosynthesis .

Mécanisme D'action

Target of Action

Phenyl propionate, also known as phenyl propanoate, is a simple phenylpropanoid . Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway It’s worth noting that phenylpropanoids play a crucial role in plant growth and development, as well as plant-environment interactions .

Mode of Action

Phenylpropanoids, in general, have been shown to have multiple roles in plants, including serving as essential components of a number of structural polymers, providing protection from ultraviolet light, defending against herbivores and pathogens, and mediating plant-pollinator interactions as floral pigments and scent compounds .

Biochemical Pathways

Phenylpropanoids are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . Phenylalanine is first converted to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL). A series of enzymatic hydroxylations and methylations leads to coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid . These compounds serve as the precursors for a wide range of secondary metabolites, including flavonoids, lignin, and other phenylpropanoids .

Result of Action

Phenylpropanoids, in general, are known to play a crucial role in plant growth, structural support, and response to environmental stimuli . They are also key mediators of plant interactions with other organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenyl propionate. For instance, phenylpropanoids play a crucial role in stress response upon variation of light and mineral shortage . They are also key mediators of plant interactions with other organisms . Therefore, changes in environmental conditions could potentially affect the biosynthesis and function of phenyl propionate.

Propriétés

IUPAC Name |

phenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMLJSJISTVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

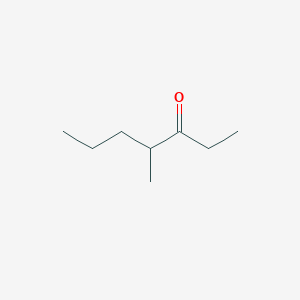

CCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060916 | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | Phenyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

637-27-4 | |

| Record name | Phenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53G5L84IRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of phenyl propionate in monitoring navel orangeworm infestations?

A1: Phenyl propionate has emerged as a valuable tool for monitoring navel orangeworm (Amyelois transitella) infestations, particularly in agricultural settings. Research indicates that it acts as an attractant for both male and female navel orangeworm adults, making it a more effective alternative to traditional monitoring methods like almond meal baits [, ]. This is particularly crucial in areas where mating disruption techniques are employed, as these techniques can interfere with pheromone-based monitoring traps [, ].

Q2: How does the efficacy of phenyl propionate traps compare to pheromone traps in the presence of mating disruption?

A2: Studies demonstrate that while pheromone traps are rendered ineffective in areas treated with mating disruption, phenyl propionate traps remain effective [, ]. Interestingly, combining phenyl propionate with a pheromone lure in a single trap (PPO-combo lure) can synergistically enhance trap capture, even in the presence of mating disruption [].

Q3: Can optical sensors be used in conjunction with phenyl propionate for navel orangeworm monitoring?

A3: Preliminary research suggests that optical sensors, specifically pseudo-acoustic optical sensors, show promise as an alternative to traditional sticky traps when used with phenyl propionate []. While further research is needed to optimize sensor deployment and interpret the data, the initial findings suggest good correlation with sticky trap captures and align with known navel orangeworm behavior.

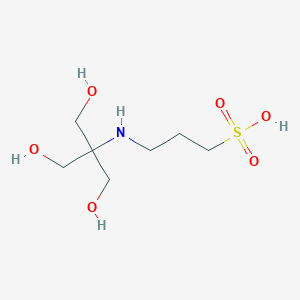

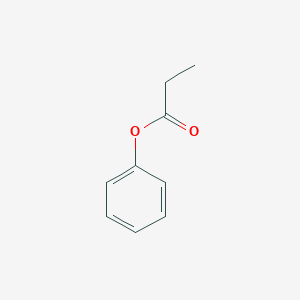

Q4: What is the molecular formula and weight of phenyl propionate?

A4: Phenyl propionate has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

Q5: How does the structure of phenyl propionate influence its reactivity?

A5: Phenyl propionate is an ester, characterized by a carbonyl group (C=O) linked to an oxygen atom, which is further bonded to a phenyl group and an ethyl group. The presence of the ester bond influences its reactivity, making it susceptible to hydrolysis, particularly in the presence of enzymes like esterases and lipases. Studies have explored the impact of substituents on the phenyl ring on the reactivity of phenyl propionate derivatives in various reactions [, , ]. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles [].

Q6: Does phenyl propionate exhibit any notable biological activity?

A6: While phenyl propionate is primarily recognized for its attractant properties in insect monitoring, research suggests potential applications in other fields. One study explored the anti-diabetic activity of 2,4,6-Trihydroxy phenyl propionate, a derivative isolated from Triumfetta rotundifolia, in a rat model of streptozotocin-induced diabetes []. The findings indicated that this compound exhibited promising anti-diabetic effects, including improved blood glucose levels and lipid profiles.

Q7: Are there any known instances of phenyl propionate use in pharmaceutical formulations?

A7: While not directly used as a pharmaceutical active ingredient, phenyl propionate derivatives have been incorporated into pharmaceutical formulations. For example, testosterone phenyl propionate was investigated for its androgenic properties and potential use as a therapeutic agent []. Additionally, research explored the use of (S)-esmolol, a methyl-3-[4-(2-hydroxy-3-isopropylamino)propoxy] phenyl propionate hydrochloride, for mitigating venous irritation associated with certain cardiac disorder treatments [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.